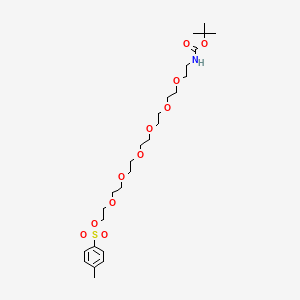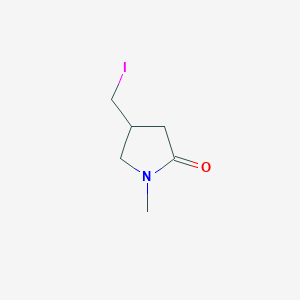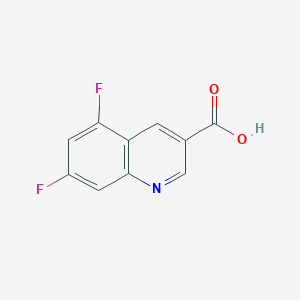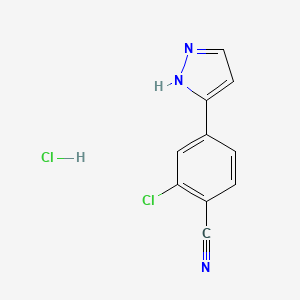
2-Fluoro-3,4-dimethoxyaniline
Vue d'ensemble
Description
2-Fluoro-3,4-dimethoxyaniline is a chemical compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3,4-dimethoxyaniline consists of a benzene ring substituted with a fluoro group, an amino group, and two methoxy groups . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
2-Fluoro-3,4-dimethoxyaniline is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 286.2±35.0 °C at 760 mmHg, and a flash point of 126.9±25.9 °C .Applications De Recherche Scientifique
Proteomics Research
“2-Fluoro-3,4-dimethoxyaniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structures, interactions, and modifications.
Life Science Research
This compound is used in various areas of life science research . Life science involves the study of living organisms and their life processes. It can be used in the study of cellular processes, genetic research, and more.
Material Science Research
“2-Fluoro-3,4-dimethoxyaniline” is also used in material science research . Material science involves the discovery and design of new materials. This compound can be used in the synthesis of new materials with unique properties.
Chemical Synthesis
This compound is used in chemical synthesis . It can be used in reactions such as the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Chromatography
“2-Fluoro-3,4-dimethoxyaniline” can be used in chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components. This compound can be used as a stationary phase or as a mobile phase in various types of chromatography.
Analytical Research
This compound is used in analytical research . Analytical research involves the analysis of materials by testing and measurement techniques. This compound can be used in various analytical techniques such as spectroscopy, microscopy, and more.
Safety and Hazards
The safety data sheet for 2-Fluoro-3,4-dimethoxyaniline indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .
Mécanisme D'action
Target of Action
It’s known that fluorinated compounds often target key enzymes or receptors in biological systems .
Mode of Action
Fluorinated compounds typically interact with their targets by forming strong bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Fluorinated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of fluorine in the compound may enhance its metabolic stability, potentially impacting its bioavailability .
Result of Action
The effects would depend on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxyaniline. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Propriétés
IUPAC Name |
2-fluoro-3,4-dimethoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOVLUXPNIFZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)
![5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3096930.png)


![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/structure/B3096946.png)
![(R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B3096953.png)
amine](/img/structure/B3096965.png)
amine](/img/structure/B3096973.png)
![5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran](/img/structure/B3096980.png)



